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Compound of Interest |

Compound Name: 2-(2-Chloroethoxy)ethyl acetate
CAS No.: 14258-40-3
Cat. No.: B078466

Executive Summary

2-(2-Chloroethoxy)ethyl acetate (CAS: 14258-40-3) serves as a pivotal "masked" linker in
drug development. Structurally, it represents a diethylene glycol (PEG-2) backbone terminated
by an electrophilic alkyl chloride on one end and a hydrolytically labile acetate ester on the
other. This duality allows medicinal chemists to perform orthogonal functionalization: the
chloride facilitates alkylation reactions (e.g., attaching to a pharmacophore), while the acetate
protects the terminal hydroxyl group until deprotection is required. It is widely utilized in the
synthesis of antihistamines (e.g., Cetirizine analogs) and as a spacer in bioconjugation.

Molecular Architecture & Physiochemical Properties

The molecule exhibits a flexible ether backbone characteristic of polyethylene glycols,
imparting moderate water solubility and lipophilicity suitable for crossing biological membranes.

Table 1: Physiochemical Specifications
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Property Value Context for Application
CAS Number 14258-40-3 Unique Identifier
Molecular Formula CeH11ClO3 PEG-2 Backbone derivative
] Low MW, suitable for fragment-
Molecular Weight 166.60 g/mol ]
based design
High boiling point requires
- , 223°C (atm); 105-108°C (0.1 R
Boiling Point vacuum distillation for
mmHgQ) e
purification
Density 1.119 g/cm3 Slightly denser than water
Amphiphilic; balances solubility
LogP ~0.6 N
and permeability
Refractive Index 1.427 Purity check parameter

Structural Elucidation

The structure consists of three distinct domains:

o Electrophilic Terminus: The C—Cl bond (Bond length ~1.79 A) is susceptible to S_N2

reactions.

e Linker Core: The —-CH2CH20CH2CH2— motif provides conformational flexibility, essential for

minimizing steric clash in drug-linker conjugates.

o Protective Terminus: The Acetate ester serves as a temporary mask for the hydroxyl group,

stable under acidic conditions but cleavable under basic conditions.

Synthetic Routes & Process Optimization

The most robust synthesis involves the selective acetylation of 2-(2-chloroethoxy)ethanol. This

route avoids the formation of di-ester byproducts common in diethylene glycol starting

materials.
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Experimental Protocol: Acetylation of 2-(2-
Chloroethoxy)ethanol

Objective: Synthesize high-purity 2-(2-chloroethoxy)ethyl acetate.

Reagents:

e 2-(2-Chloroethoxy)ethanol (1.0 eq)[1]

e Acetic Anhydride (1.1 eq)

¢ Pyridine (0.1 eq, Catalyst) or Boron Trifluoride Etherate (Lewis Acid Catalyst)
e Solvent: Dichloromethane (DCM) or neat (solvent-free)

Methodology:

o Setup: Charge a flame-dried round-bottom flask with 2-(2-chloroethoxy)ethanol under
nitrogen atmosphere.

» Addition: Add catalytic pyridine. Cool to 0°C. Dropwise add acetic anhydride to control the
exotherm.

e Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by
TLC (SiO2, 30% EtOAc/Hexane).

e Quench: Quench excess anhydride with ice-water.

o Extraction: Extract with DCM (3x). Wash organic layer with 1M HCI (to remove pyridine),
saturated NaHCO:s (to remove acetic acid), and brine.

o Purification: Dry over NazSQOa4, concentrate in vacuo. Perform fractional vacuum distillation
(bp 105-108°C at 0.1 mmHg) to isolate the pure colorless oil.

Visualization: Synthetic Pathway
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Figure 1: Step-wise acetylation mechanism converting the alcohol terminus to an acetate ester.

Spectroscopic Characterization

Validation of the structure is performed using *H NMR. The symmetry of the PEG backbone is
broken by the distinct terminal groups, resulting in a specific splitting pattern.

Table 2: *H NMR Data Interpretation (400 MHz, CDCIs)
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Mass Spectrometry (EI):

e m/z 166 (M+): Weak molecular ion.

e m/z 123 (M - Acetyl): Loss of CH3CO group.

e m/z 63 (C2H4Cl+): Characteristic chloroethyl fragment.

Reactivity Profile & Applications

The utility of 2-(2-chloroethoxy)ethyl acetate lies in its orthogonal reactivity. It allows for the

sequential construction of complex molecules without self-polymerization.

Key Reaction 1: Nucleophilic Substitution (S_N2)
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The primary alkyl chloride is a good leaving group, particularly when activated by iodide
(Finkelstein conditions). It reacts with amines, thiols, and phenoxides.

o Application: Synthesis of antihistamines.[2] The chloride is displaced by a piperazine
derivative (e.g., in Cetirizine synthesis pathways) to attach the ethoxy-ethyl chain.

Key Reaction 2: Ester Hydrolysis (Deprotection)

After the chloride end has been reacted, the acetate group can be removed using mild base
(K2COs/MeOH) to reveal the primary alcohol.

o Application: This reveals a hydroxyl group for further conjugation (e.g., oxidation to
carboxylic acid or activation as an NHS ester).[3]

Visualization: Divergent Reactivity
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Figure 2: Orthogonal reaction pathways. The green path represents the primary synthetic utility:
alkylation followed by deprotection.

Safety & Handling (EHS)
As an alkylating agent, this compound poses specific toxicological risks.

» Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).[4]
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» Genotoxicity: Like many primary alkyl chlorides, it is a potential weak mutagen (alkylating
agent).

e Handling:
o PPE: Nitrile gloves (breakthrough time > 480 min), safety goggles, and lab coat.

o Ventilation: All operations, especially heating or distillation, must be performed in a
certified chemical fume hood.

o Decontamination: Spills should be treated with dilute ammonia or nucleophilic scavengers
(e.g., thiosulfate) to neutralize the alkyl chloride before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [2-(2-Chloroethoxy)ethyl Acetate: Structural Architecture
& Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078466#2-2-chloroethoxy-ethyl-acetate-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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